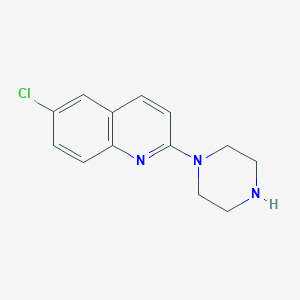

6-Chloro-2-piperazin-1-yl-quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

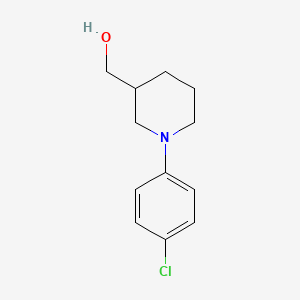

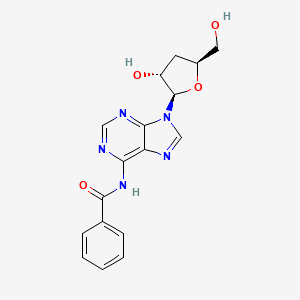

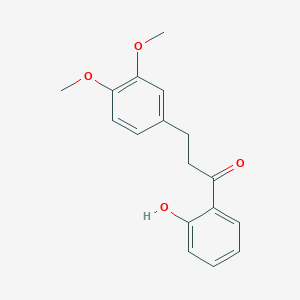

6-Chloro-2-piperazin-1-yl-quinoline is a chemical compound that belongs to the quinoline family. It has a molecular weight of 247.73 . It is a light yellow solid .

Synthesis Analysis

The synthesis of 6-Chloro-2-piperazin-1-yl-quinoline and similar compounds has been reported in several studies . For instance, one study focused on the synthesis of a series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides, as well as amides . The study reported that few compounds displayed inhibitory activity against bacterial growth .Molecular Structure Analysis

The molecular structure of 6-Chloro-2-piperazin-1-yl-quinoline is represented by the linear formula C13H14ClN3 .Physical And Chemical Properties Analysis

6-Chloro-2-piperazin-1-yl-quinoline is a light yellow solid . It has a molecular weight of 247.73 and a molecular formula of C13H14ClN3 .Wissenschaftliche Forschungsanwendungen

-

Pharmacological Activities of Phenoxy Acetamide and Its Derivatives

- Field : Medicinal Chemistry

- Application : The study focuses on the chemical diversity of phenoxy acetamide and its derivatives (including quinoline) in the molecular framework to get complete information regarding pharmacologically interesting compounds .

- Methods : Various chemical techniques and new computational chemistry applications are used to study the utilization of drugs and their biological effects .

- Results : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

-

Heterocycles with Nitrogen

- Field : Synthetic Chemistry

- Application : The study focuses on the literature survey of chemical diversity in the molecular framework, including quinoline, to get complete information regarding pharmacologically interesting compounds .

- Methods : The study involves the synthesis of functional molecules .

- Results : The presence of heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known .

-

Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl)

- Field : Pharmacology

- Application : The introduction of fluorine and piperazine appendages played a vital role in enhancing the antimicrobial activities of the quinolone drugs .

- Methods : The study involves the synthesis of quinolone drugs .

- Results : Ciprofloxacin, a quinolone drug, is one of the most active antibiotic drugs on the market .

-

Synthesis and Therapeutic Potential of Quinoline Derivatives

- Field : Medicinal Chemistry

- Application : Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .

- Methods : The study involves the synthesis of quinoline derivatives and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

- Results : The study provides an opportunity for chemists to design new derivatives of quinoline that proved to be successful agents in view of safety and efficacy to enhance life quality .

-

Design, Synthesis and Study of Antibacterial and Antitubercular Activity of Quinoline Hydrazone Hybrids

- Field : Pharmacology

- Application : Quinoline hydrazone derivatives have been designed, synthesized, characterized and evaluated for their antibacterial activity and antitubercular potential against Mtb WT H37Rv .

- Methods : The study involves the synthesis of quinoline hydrazone derivatives .

- Results : Compounds QH-02, QH-04 and QH-05 were found to be promising compounds with an MIC value of 4 μg/mL against Mtb WT H37Rv .

-

Recent Investigation on Heterocycles with One Nitrogen

- Field : Synthetic Chemistry

- Application : Synthetic heterocyclic compounds have extensive therapeutic uses available in many therapeutic categories such as antibacterial, antifungal, analgesic, anti-inflammatory, antimycobacterial, antitubercular, antimalarial, trypanocidal, anti-HIV activity, anticonvulsant, antitumoural, antileishmanial agents, genotoxic, herbicidal, anticancer and lipid peroxidation inhibitors, hypnotics, antidepressant, anthelmintic and insecticidal agents .

- Methods : The study involves the synthesis of functional molecules .

- Results : The presence of heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known .

-

Pharmaceutical Application of Quinoline Derivatives

- Field : Medicinal Chemistry

- Application : Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .

- Methods : The study involves the synthesis of quinoline derivatives and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

- Results : The study provides an opportunity for chemists to design new derivatives of quinoline that proved to be successful agents in view of safety and efficacy to enhance life quality .

-

Design, Synthesis and Study of Antibacterial and Antitubercular Activity of Quinoline Hydrazone Hybrids

- Field : Pharmacology

- Application : Quinoline hydrazone derivatives have been designed, synthesized, characterized and evaluated for their antibacterial activity and antitubercular potential against Mtb WT H37Rv .

- Methods : The study involves the synthesis of quinoline hydrazone derivatives .

- Results : Compounds QH-02, QH-04 and QH-05 were found to be promising compounds with an MIC value of 4 μg/mL against Mtb WT H37Rv .

-

Recent Investigation on Heterocycles with One Nitrogen

- Field : Synthetic Chemistry

- Application : Synthetic heterocyclic compounds have extensive therapeutic uses available in many therapeutic categories such as antibacterial, antifungal, analgesic, anti-inflammatory, antimycobacterial, antitubercular, antimalarial, trypanocidal, anti-HIV activity, anticonvulsant, antitumoural, antileishmanial agents, genotoxic, herbicidal, anticancer and lipid peroxidation inhibitors, hypnotics, antidepressant, anthelmintic and insecticidal agents .

- Methods : The study involves the synthesis of functional molecules .

- Results : The presence of heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known .

Eigenschaften

IUPAC Name |

6-chloro-2-piperazin-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFXEINORRSYJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437575 |

Source

|

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-piperazin-1-yl-quinoline | |

CAS RN |

78060-46-5 |

Source

|

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.